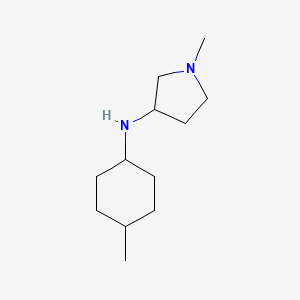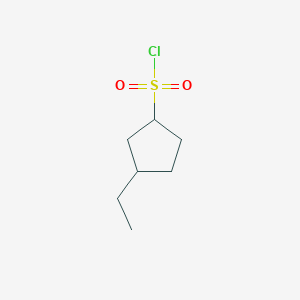
3-Ethylcyclopentane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylcyclopentane-1-sulfonyl chloride is an organic compound with the molecular formula C₇H₁₃ClO₂S and a molecular weight of 196.69 g/mol . This compound is a sulfonyl chloride derivative, which is commonly used in organic synthesis due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Ethylcyclopentane-1-sulfonyl chloride can be synthesized through various methods. One common method involves the reaction of 3-ethylcyclopentanol with chlorosulfonic acid. The reaction typically proceeds under controlled temperature conditions to prevent decomposition and ensure high yield .
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides often involves continuous flow processes. These processes use reagents such as 1,3-dichloro-5,5-dimethylhydantoin (DCH) for oxidative chlorination of disulfides and thiols . This method offers better control over reaction parameters and improves safety by avoiding thermal runaway.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethylcyclopentane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation and Reduction: Although less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with sulfonyl chlorides.
Solvents: Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Catalysts: In some cases, catalysts such as pyridine are used to enhance the reaction rate.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonate salts, depending on the nucleophile used .
Applications De Recherche Scientifique
3-Ethylcyclopentane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to modify biomolecules, such as proteins and peptides, through sulfonation reactions.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those containing sulfonamide groups.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-ethylcyclopentane-1-sulfonyl chloride involves the formation of a sulfonyl group, which can interact with various nucleophiles. The sulfonyl group is highly electrophilic, making it reactive towards nucleophilic attack. This reactivity is exploited in various synthetic applications to form stable sulfonamide bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopentane-1-sulfonyl chloride
- Cyclohexane-1-sulfonyl chloride
- Cycloheptane-1-sulfonyl chloride
Uniqueness
3-Ethylcyclopentane-1-sulfonyl chloride is unique due to the presence of the ethyl group, which can influence its reactivity and steric properties. This makes it a valuable reagent in specific synthetic applications where other sulfonyl chlorides may not be as effective .
Propriétés
Formule moléculaire |
C7H13ClO2S |
|---|---|
Poids moléculaire |
196.70 g/mol |
Nom IUPAC |
3-ethylcyclopentane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO2S/c1-2-6-3-4-7(5-6)11(8,9)10/h6-7H,2-5H2,1H3 |
Clé InChI |
HAYUYJZSJGWVLP-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


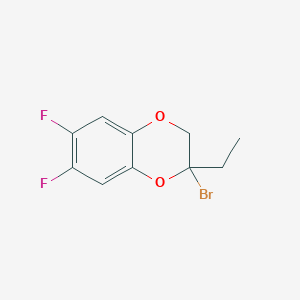
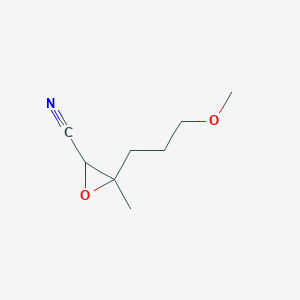
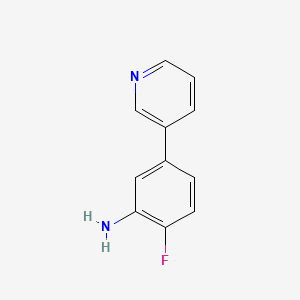
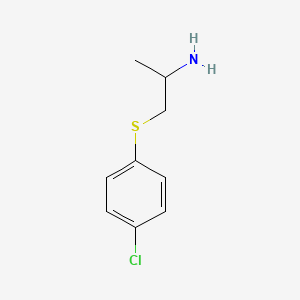
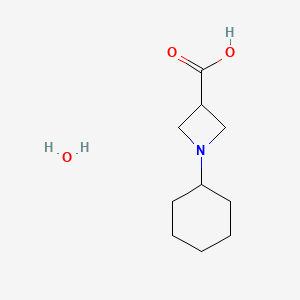
![1-Methyl-5-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13238208.png)

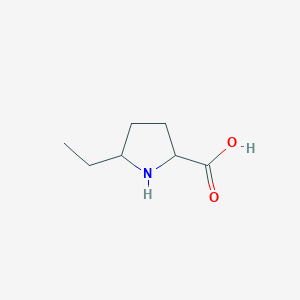
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-pyrazol-1-yl)methyl]-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13238233.png)
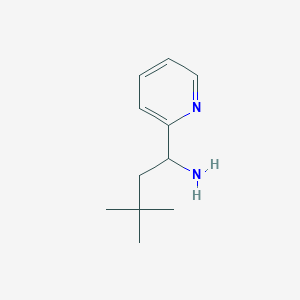

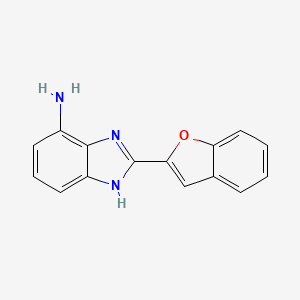
![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13238245.png)
